HIF Phd Inhibitor 4

CAS No.: 1227946-51-1

Cat. No.: VC5333273

Molecular Formula: C21H17ClN4O5S

Molecular Weight: 472.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227946-51-1 |

|---|---|

| Molecular Formula | C21H17ClN4O5S |

| Molecular Weight | 472.9 |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-3-(5,6-dimethoxypyridin-2-yl)-2,4-dioxo-1H-thieno[3,2-d]pyrimidine-6-carboxamide |

| Standard InChI | InChI=1S/C21H17ClN4O5S/c1-30-14-7-8-16(25-19(14)31-2)26-20(28)17-13(24-21(26)29)9-15(32-17)18(27)23-10-11-3-5-12(22)6-4-11/h3-9H,10H2,1-2H3,(H,23,27)(H,24,29) |

| Standard InChI Key | AUGOOTCGUHUYHF-UHFFFAOYSA-N |

| SMILES | COC1=C(N=C(C=C1)N2C(=O)C3=C(C=C(S3)C(=O)NCC4=CC=C(C=C4)Cl)NC2=O)OC |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

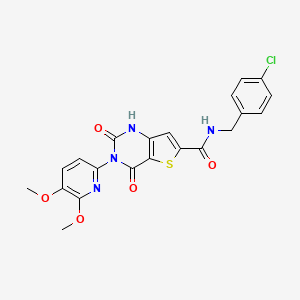

HIF Phd Inhibitor 4 is a synthetic small molecule with the chemical formula and a molecular weight of 472.9 g/mol . Its IUPAC name is N-[(4-chlorophenyl)methyl]-3-(5,6-dimethoxypyridin-2-yl)-2,4-dioxo-1H-thieno[3,2-d]pyrimidine-6-carboxamide . The compound features a thienopyrimidine core substituted with a chlorobenzyl group and a dimethoxypyridine moiety, critical for its interaction with the HIF-PHD active site (Figure 1) .

Table 1: Chemical Properties of HIF Phd Inhibitor 4

| Property | Value |

|---|---|

| CAS Number | 1227946-51-1 |

| Molecular Formula | |

| Molecular Weight | 472.9 g/mol |

| Solubility | Soluble in DMSO |

| Storage Conditions | -80°C (6 months), -20°C (1 month) |

Mechanism of Action

Targeting HIF Prolyl-Hydroxylases

HIF Phd Inhibitor 4 competitively inhibits HIF prolyl-hydroxylases (PHD1–3), enzymes that regulate the stability of hypoxia-inducible factor alpha (HIF-α) subunits under normoxic conditions . By binding to the active site of PHDs, the compound prevents the hydroxylation of HIF-α, thereby blocking its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex . This inhibition stabilizes HIF-α, enabling its translocation to the nucleus and activation of hypoxia-responsive genes, including erythropoietin (EPO) and vascular endothelial growth factor (VEGF) .

Structural Insights

In Vitro Pharmacological Activity

Table 2: Comparative IC Values of PHD Inhibitors

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume